molecular formula C11H10O4 B1472284 2-(1-Benzofuran-5-yl)-2-methoxyacetic acid CAS No. 1554256-85-7

2-(1-Benzofuran-5-yl)-2-methoxyacetic acid

Cat. No.: B1472284
CAS No.: 1554256-85-7
M. Wt: 206.19 g/mol
InChI Key: VABYUELQWVZEKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(1-Benzofuran-5-yl)-2-methoxyacetic acid” is a chemical compound with the linear formula C11H12O4 . It is also known as 2,3-Dihydro-1-benzofuran-5-yl(methoxy)acetic acid .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years due to their wide range of biological and pharmacological applications . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzofuran ring attached to a methoxyacetic acid group . The benzofuran ring is a heterocyclic compound, consisting of a fused benzene and furan ring .


Chemical Reactions Analysis

Benzofuran compounds have been found to undergo various chemical reactions, leading to a wide array of derivatives with diverse biological activities . For example, benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .

Mechanism of Action

While the specific mechanism of action for “2-(1-Benzofuran-5-yl)-2-methoxyacetic acid” is not mentioned in the retrieved papers, benzofuran-based drugs are known to exhibit a wide range of biological activities. For instance, benzofuran-based drug “(Benzofuran-2-yl)-2-propylaminopentane” is used as a catecholaminergic and serotonergic activity enhancer, stimulating the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain .

Properties

IUPAC Name

2-(1-benzofuran-5-yl)-2-methoxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-14-10(11(12)13)8-2-3-9-7(6-8)4-5-15-9/h2-6,10H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABYUELQWVZEKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC2=C(C=C1)OC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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